Romifidine Hydrochloride
Description
Properties
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXVSIWCVTYYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216102 | |
| Record name | Romifidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65896-14-2 | |
| Record name | Romifidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romifidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROMIFIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LQ6RS0TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Imidazoline Ring Formation
The synthesis of romifidine hydrochloride begins with the construction of the imidazoline ring, a five-membered heterocyclic structure containing two nitrogen atoms. This step typically involves the reaction of a primary amine with a nitrile compound under acidic conditions. For romifidine, the amine precursor is selected to introduce the necessary substituents for subsequent functionalization. The reaction proceeds via cyclization, facilitated by catalysts such as hydrochloric acid or aluminum chloride, which promote the formation of the imidazoline backbone .
Critical parameters influencing this stage include temperature (maintained between 60–80°C), solvent selection (often ethanol or methanol), and stoichiometric ratios of reactants. Industrial protocols emphasize minimizing side reactions, such as over-alkylation or ring-opening, by controlling reaction time and pH .
Bromination and Fluorination of the Aromatic Ring
Following imidazoline ring formation, the aromatic component undergoes halogenation to introduce bromine and fluorine substituents. Bromination is achieved using electrophilic aromatic substitution, employing reagents like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). This step demands precise control of reaction kinetics to avoid polybromination, which could alter the compound’s pharmacological profile .
Fluorination is subsequently performed via nucleophilic aromatic substitution, where a fluorine atom replaces a leaving group (e.g., nitro or chloro) on the aromatic ring. Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., dimethylformamide) are commonly used. The regioselectivity of fluorination is critical, as improper positioning could reduce receptor-binding affinity .
Hydrochloride Salt Formation
The final synthetic step involves converting the free base of romifidine into its hydrochloride salt to enhance stability and solubility. This is achieved by treating the free base with concentrated hydrochloric acid (HCl) in a non-aqueous solvent such as diethyl ether or dichloromethane. The reaction is exothermic, requiring gradual addition of HCl and temperature control (0–5°C) to prevent decomposition .
Crystallization is then induced by cooling the mixture, yielding this compound as a white crystalline solid. Purity is assessed via high-performance liquid chromatography (HPLC), with industrial batches typically exceeding 99% purity .
Industrial Production Optimization
Large-scale synthesis of this compound necessitates optimization of reaction conditions to maximize yield and minimize costs. Key strategies include:
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Solvent Recycling : Recovery and reuse of ethanol or methanol from reaction mixtures to reduce waste .
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Catalyst Efficiency : Substituting traditional Lewis acids with heterogeneous catalysts to improve recyclability .
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Process Automation : Implementing continuous-flow reactors for bromination and fluorination steps to enhance reproducibility .
A comparative analysis of batch vs. continuous production methods reveals that the latter reduces reaction time by 40% while maintaining a yield of 85–90% .
Physicochemical Properties of this compound
The compound’s properties are critical for quality control during synthesis:
| Property | Value | Method of Analysis |
|---|---|---|
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |
| Solubility in Water | 74 g/L at 25°C | USP Titration |
| Partition Coefficient (log P) | 1.2 (octanol/water) | Shake Flask Method |
| Purity | ≥99% | HPLC-UV (λ = 254 nm) |
These parameters ensure compliance with pharmacopeial standards for veterinary formulations .
Chemical Reactions Analysis
Romifidine hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the imidazoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine and fluorine substituents on the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Profile
Romifidine is characterized by its sedative and analgesic properties, making it a valuable agent in veterinary anesthesia. Its mechanism of action involves the stimulation of α2-adrenergic receptors, leading to decreased neurotransmitter release and subsequent sedation.
Pharmacokinetics
A study on the pharmacokinetic profile of romifidine in horses revealed that after intravenous administration (80 μg/kg), the drug follows a two-compartment model. Key pharmacokinetic parameters include:
- Terminal elimination half-life : 138.2 minutes
- Volume of distribution : Central compartment (1.89 L/kg), Peripheral compartment (2.57 L/kg)
- Systemic clearance : 32.4 mL/min/kg
- Maximum plasma concentration (C_max) : 51.9 ng/mL at 4 minutes post-administration .
Sedative Effects
Romifidine is widely used for inducing sedation in horses and other species such as camels and cattle. Its effects have been extensively studied through various protocols.
Comparative Studies
In a comparative study involving different sedatives, romifidine was administered epidurally to camels, resulting in significant sedation and anti-nociceptive effects. The sedation scores indicated mild to moderate ataxia that lasted for up to 180 minutes post-administration .
| Sedation Protocol | Sedation Score (Median) | Duration of Effect |
|---|---|---|
| Romifidine (50 μg/kg) | 1-2 (mild to moderate) | Up to 180 min |
| Romifidine-Lidocaine | Higher than Romifidine alone | Varies |
Cardiovascular Effects
Romifidine's impact on cardiovascular parameters has also been documented. In horses, it significantly reduces heart rate and cardiac index while increasing mean arterial pressure during the initial phases post-administration .
Echocardiographic Studies
Echocardiographic evaluations have shown that romifidine can alter heart dimensions and function:
- Significant decrease in heart rate post-sedation.
- Changes in left ventricular internal diameters were noted, indicating potential impacts on cardiac function during sedation .
Clinical Applications
Romifidine's clinical applications extend beyond sedation; it is also used in combination with other anesthetic agents to enhance overall efficacy during surgical procedures.
Combination Protocols
A study evaluated various combinations of romifidine with butorphanol, midazolam, or ketamine for dental procedures in horses:
Mechanism of Action
Romifidine hydrochloride exerts its effects by acting as an agonist at the α2 adrenergic receptor subtype. This interaction leads to the inhibition of norepinephrine release, resulting in sedation and analgesia. The molecular targets include the central nervous system and peripheral α2 adrenergic receptors, which modulate various physiological responses such as heart rate and blood pressure .
Comparison with Similar Compounds
Pharmacodynamic Effects
- Romifidine vs. Detomidine :
- Romifidine provides shallower but longer-lasting sedation in horses compared to detomidine at equipotent doses (0.08 mg/kg vs. 0.02 mg/kg) . Detomidine at 10 µg/kg mimics higher romifidine doses (30–60 µg/kg) but with prolonged effects .
- In cattle, romifidine’s epidural analgesia lasts up to 12 hours, surpassing xylazine’s 2-hour duration .
Pharmacokinetic Profiles
Clinical Efficacy and Species-Specific Considerations
- Horses :
- Ruminants :
- Camels :
Adverse Effects
- Cardiovascular: All α-2 agonists cause bradycardia and reduced cardiac output. Romifidine’s effects are less pronounced than detomidine in horses but significant in cats at high doses (400–2000 µg/kg) .
- Respiratory : Xylazine induces severe hypoxemia in ruminants; romifidine’s impact is comparable but dose-dependent .
- Metabolic : Romifidine-induced hyperglycemia is more sustained than with ketamine combinations, which exacerbate glucose elevation .
Biological Activity
Romifidine hydrochloride is a potent α2-adrenergic agonist primarily used as a sedative in veterinary medicine, particularly for horses. Its pharmacological profile includes significant sedative and analgesic effects, alongside notable cardiovascular impacts. This article delves into the biological activity of romifidine, focusing on its pharmacokinetics, pharmacodynamics, and clinical applications based on diverse research findings.
Pharmacokinetics
Romifidine exhibits a complex pharmacokinetic profile characterized by a two-compartment model following intravenous administration. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Terminal Elimination Half-Life () | 138.2 min (range: 104.6-171.0 min) |
| Central Volume of Distribution () | 1.89 L/kg (range: 0.93-2.39 L/kg) |
| Peripheral Volume of Distribution () | 2.57 L/kg (range: 1.71-4.19 L/kg) |
| Maximum Plasma Concentration () | 51.9 ± 13.1 ng/mL at 4 min post-administration |
| Systemic Clearance () | 32.4 mL/min/kg (range: 25.5-38.4 mL/min/kg) |
These parameters indicate that romifidine is rapidly absorbed and has a relatively long duration of action, correlating with its sedative effects in horses .
Pharmacodynamics
Romifidine's pharmacodynamic effects are significant and include:
- Sedation : Romifidine induces profound sedation, with effects lasting up to 120 minutes post-administration.
- Cardiovascular Effects : It causes a marked reduction in heart rate (bradycardia) and cardiac index while increasing mean arterial pressure . The drug's impact on cardiovascular parameters is critical, particularly in clinical settings where maintaining stable blood pressure is essential.
The relationship between plasma concentration and sedation score highlights the drug's efficacy; as plasma levels decline, so do the sedative effects .
Clinical Applications
Romifidine is predominantly used in equine practice for:
- Pre-anesthetic Sedation : It serves as an effective premedicant before surgical procedures, often administered alongside other agents like ketamine or butorphanol.
- Pain Management : The analgesic properties of romifidine make it suitable for managing pain in various veterinary contexts.
Case Studies
- Comparison with Detomidine : A study comparing romifidine and detomidine as premedicants indicated that while both drugs are effective, romifidine may lead to more severe hypotension despite similar sedation levels . This finding underscores the importance of monitoring cardiovascular function during its use.
- Effects on Heart Rate and Cardiac Function : Another study demonstrated that romifidine significantly decreased heart rate and altered left ventricular dimensions during sedation, suggesting careful consideration in horses with pre-existing cardiac conditions .
Side Effects
While romifidine is effective, it does have potential side effects, including:
Q & A
What are the standard experimental protocols for evaluating the sedative efficacy of Romifidine hydrochloride in veterinary models?
Basic Research Question
To assess Romifidine's sedative effects, use controlled trials with species-specific models (e.g., equine or bovine). Key steps:
- Dosage calibration : Administer equipotent doses (e.g., 40–100 µg/kg IV in horses) and compare with α2-agonists like xylazine or detomidine .
- Outcome measurement : Employ accelerometry to quantify locomotor changes (e.g., stride frequency, speed reduction) and sedation scores .
- Statistical rigor : Use repeated-measures ANOVA with Bonferroni correction to analyze time-dependent effects .
How can researchers validate analytical methods for quantifying this compound in biological matrices?
Basic Research Question
Validation requires adherence to ICH guidelines:
- Chromatography : Develop reversed-phase HPLC methods with L1 columns (3 µm, 150 × 4.6 mm) and mobile phases optimized for Romifidine separation .
- Sensitivity : Establish limits of detection (LOD) and quantification (LOQ) using spiked plasma/serum samples.
- Reproducibility : Test intra-day/inter-day precision (<15% RSD) and accuracy (85–115% recovery) .
What are the methodological considerations for studying Romifidine’s α2-adrenoceptor binding affinity?
Basic Research Question
Use in vitro receptor-binding assays:
- Tissue preparation : Isolate cortical membranes from model species (e.g., rats) to preserve receptor integrity .
- Radioligand competition : Employ [³H]-clonidine or [³H]-RX821002 as tracers. Calculate IC₅₀ values and Ki using nonlinear regression .
- Cross-species validation : Compare binding kinetics in human, equine, and rodent receptors to identify species-specific variations .
How should researchers address variability in Romifidine’s duration of action across studies?
Advanced Research Question
Contradictions in effect duration (e.g., 30–120 minutes in horses) arise from methodological differences:
- Dose-response curves : Conduct dose-ranging studies to identify thresholds for sustained sedation .
- Pharmacokinetic modeling : Integrate plasma concentration-time profiles with effect-compartment models to predict duration .
- Confounding factors : Control for age, breed, and pre-anesthetic fasting, which alter drug metabolism .
What experimental designs are optimal for comparing Romifidine with other α2-agonists?
Advanced Research Question
Use crossover studies to minimize inter-individual variability:
- Blinding : Administer Romifidine, xylazine, and detomidine in randomized sequences with washout periods .
- Multimodal endpoints : Combine physiological (e.g., heart rate) and behavioral (e.g., ataxia scores) metrics .
- Power analysis : Predefine sample sizes (n ≥ 6) to detect ≥20% differences in sedation parameters .
How can researchers mitigate Romifidine-induced side effects (e.g., bradycardia) in experimental models?
Advanced Research Question
Preclinical strategies include:
- Adjunctive therapies : Co-administer anticholinergics (e.g., atropine) to counteract bradycardia .
- Dose fractionation : Split doses (e.g., 50% initial + 25% booster) to maintain sedation while reducing cardiovascular depression .
- Telemetry monitoring : Implant devices to track real-time hemodynamic changes in conscious animals .
What statistical approaches are recommended for analyzing Romifidine’s dose-dependent effects?
Advanced Research Question
Use nonlinear mixed-effects modeling (NONMEM):
- Hierarchical models : Account for individual variability in drug response .
- Covariate analysis : Identify factors (e.g., body weight, liver function) influencing pharmacokinetics .
- Bayesian methods : Update parameter estimates iteratively with sparse sampling data .
How should researchers design studies to evaluate Romifidine’s long-term pharmacodynamic tolerance?
Advanced Research Question
Implement longitudinal trials:
- Chronic dosing : Administer Romifidine for 7–14 days and monitor receptor downregulation via radioligand binding .
- Behavioral assays : Test sedation efficacy at intervals (e.g., days 1, 7, 14) to quantify tolerance development .
- Biomarker analysis : Measure plasma norepinephrine levels to assess sympathetic rebound post-treatment .
What methodologies are used to resolve contradictions in Romifidine’s locomotor vs. sedative effects?
Advanced Research Question
Contradictions arise from differing measurement tools:
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle sedation (e.g., head drop) from motor inhibition (e.g., stride length) .
- Machine learning : Train classifiers on accelerometry data to predict sedation depth independent of gait changes .
How can researchers optimize Romifidine formulations for improved bioavailability in preclinical models?
Advanced Research Question
Focus on formulation science:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
